molecular formula C20H16ClF3N2O B11014324 N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(2,4,5-trifluorophenyl)acetamide

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(2,4,5-trifluorophenyl)acetamide

Cat. No.: B11014324
M. Wt: 392.8 g/mol
InChI Key: OXQIJHPFWFVBTJ-UHFFFAOYSA-N
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Description

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(2,4,5-trifluorophenyl)acetamide is a synthetic organic compound that belongs to the class of carbazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of chloro and trifluorophenyl groups in the structure suggests that this compound may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(2,4,5-trifluorophenyl)acetamide typically involves the following steps:

    Formation of the Carbazole Core: The carbazole core can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Introduction of the Chloro Group: The chloro group can be introduced via a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Trifluorophenyl Group: The trifluorophenyl group can be introduced through a nucleophilic substitution reaction using a trifluorophenyl halide and a suitable nucleophile.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction using acetic anhydride or a similar reagent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(2,4,5-trifluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions may lead to the formation of reduced derivatives.

    Substitution: The chloro and trifluorophenyl groups can participate in substitution reactions with suitable nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may result in the replacement of the chloro or trifluorophenyl groups with other functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(2,4,5-trifluorophenyl)acetamide would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Comparison

Compared to similar compounds, N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(2,4,5-trifluorophenyl)acetamide may exhibit unique properties due to the presence of the trifluorophenyl group. This group can influence the compound’s chemical reactivity, biological activity, and overall stability.

Properties

Molecular Formula

C20H16ClF3N2O

Molecular Weight

392.8 g/mol

IUPAC Name

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(2,4,5-trifluorophenyl)acetamide

InChI

InChI=1S/C20H16ClF3N2O/c21-13-5-1-3-11-12-4-2-6-17(20(12)26-19(11)13)25-18(27)8-10-7-15(23)16(24)9-14(10)22/h1,3,5,7,9,17,26H,2,4,6,8H2,(H,25,27)

InChI Key

OXQIJHPFWFVBTJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C3=C(N2)C(=CC=C3)Cl)NC(=O)CC4=CC(=C(C=C4F)F)F

Origin of Product

United States

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